![molecular formula C27H27N3O5S B2923468 2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 537043-32-6](/img/no-structure.png)
2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a useful research compound. Its molecular formula is C27H27N3O5S and its molecular weight is 505.59. The purity is usually 95%.
BenchChem offers high-quality 2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Heterocyclic compounds, including quinolines and pyrimidines, play a crucial role in medicinal chemistry due to their diverse biological activities. The synthesis and study of these compounds are fundamental for developing new therapeutic agents. For instance, the work by Lipson et al. (2006) focuses on synthesizing partially hydrogenated pyrazolo[3,4-b]quinolinones, showcasing the potential of heterocyclic compounds in drug discovery Lipson, V. V., Shirobokova, M., Shishkin, O. V., & Shishkina, S. (2006).
Catalytic and Multicomponent Reactions
Catalytic and multicomponent reactions are powerful tools in organic synthesis, allowing for the efficient construction of complex molecules from simple precursors. Karamthulla et al. (2014) demonstrated the use of L-proline in catalyzing multicomponent reactions to synthesize 2H-benzo[g]pyrazolo[3,4-b]quinoline-5,10(4H,11H)-dione derivatives, highlighting the efficiency and versatility of these methodologies in synthesizing heterocyclic compounds Karamthulla, S., Pal, S., Parvin, T., & Choudhury, L. H. (2014).
Antioxidant Activity
The evaluation of antioxidant properties is crucial for identifying compounds that can mitigate oxidative stress, a factor in many diseases. Ismaili et al. (2008) researched new hexahydropyrimido[5,4-c]quinoline-2,5-diones and their antioxidant properties, demonstrating the potential therapeutic applications of these compounds Ismaili, L., Nadaradjane, A., Nicod, L., Guyon, C., Xicluna, A., Robert, J., & Refouvelet, B. (2008).
Electrochemical Properties
The study of electrochemical properties of heterocyclic compounds opens up applications in materials science, particularly in the development of organic electronics. Beyazyildirim et al. (2006) explored the synthesis and electrochromic properties of conducting copolymers of quinoxalines, indicating the relevance of such compounds in creating advanced materials Beyazyildirim, S., Camurlu, P., Yilmaz, M. D., Güllü, M., & Toppare, L. (2006).
Organic Field-Effect Transistors (OFETs)
Compounds with high electron affinity, such as quinones, are of interest for n-type organic semiconductors. Mamada et al. (2010) synthesized benzo[1,2-b:4,5-b']dithiophene-4,8-dione derivatives, showcasing their utility in OFETs due to their air stability and efficient charge-carrier injection Mamada, M., Kumaki, D., Nishida, J., Tokito, S., & Yamashita, Y. (2010).
Propriétés
Numéro CAS |
537043-32-6 |
|---|---|
Nom du produit |
2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione |
Formule moléculaire |
C27H27N3O5S |
Poids moléculaire |
505.59 |
Nom IUPAC |
2-benzylsulfanyl-5-(3,4,5-trimethoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C27H27N3O5S/c1-33-19-12-16(13-20(34-2)24(19)35-3)21-22-17(10-7-11-18(22)31)28-25-23(21)26(32)30-27(29-25)36-14-15-8-5-4-6-9-15/h4-6,8-9,12-13,21H,7,10-11,14H2,1-3H3,(H2,28,29,30,32) |
Clé InChI |
ZBQNSFRZWLHTSK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC5=CC=CC=C5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2923385.png)
![methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[4-(trifluoromethyl)anilino]-2-propenoate](/img/structure/B2923387.png)
![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2923388.png)
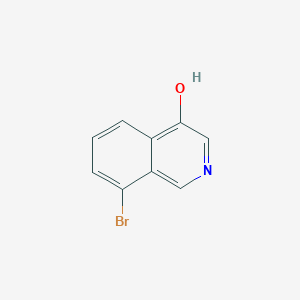
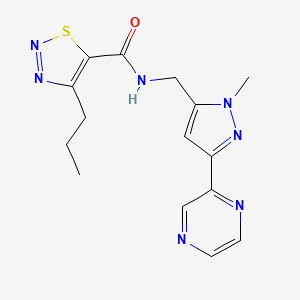
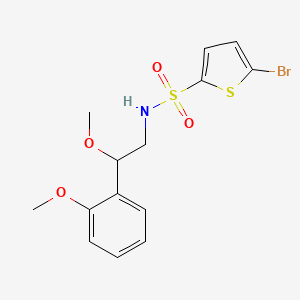
![N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]furan-2-carboxamide](/img/structure/B2923396.png)
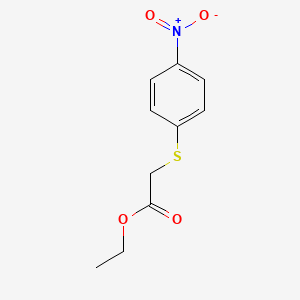
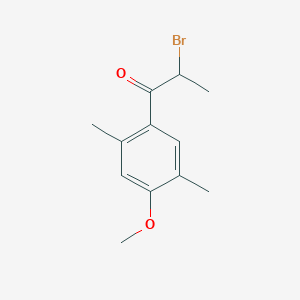
![4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-2-methylthiazole](/img/structure/B2923401.png)
![3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2923402.png)
![7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine hcl](/img/structure/B2923403.png)
![3-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-cyclohexylpropanamide](/img/structure/B2923405.png)
![5-(3-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2923407.png)